N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-11-7-6-8-16(15(11)5)18-21(19,20)17-10-13(3)12(2)9-14(17)4/h6-10,18H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBHIWTUOAXIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) accelerate reaction rates by stabilizing the sulfonyl chloride intermediate. However, pyridine remains preferred for its dual role as a base and solvent.
Catalytic Enhancements
-
4-Dimethylaminopyridine (DMAP) : Adding 0.1 equiv of DMAP increases nucleophilicity of the amine, reducing reaction time to 6–8 hours.
-
Microwave Assistance : Irradiation at 80°C for 30 minutes achieves >95% conversion, though scalability remains challenging.
Table 3: Solvent and Catalyst Performance
| Solvent/Catalyst | Reaction Time | Yield (%) |
|---|---|---|
| Pyridine | 24 hours | 90 |
| Pyridine + DMAP | 6 hours | 94 |
| DMF | 18 hours | 88 |
Purification and Characterization
Recrystallization
Ethanol/water mixtures (3:1 v/v) are optimal for recrystallization, producing needle-like crystals with a melting point of 118–119°C.
Chromatographic Methods
Flash chromatography (hexane/ethyl acetate, 7:3 v/v) resolves minor impurities, yielding >99% purity as confirmed by HPLC.
Spectroscopic Validation
-
¹H-NMR : Aromatic protons appear as doublets at δ 6.8–7.3 ppm, while methyl groups resonate as singlets at δ 2.1–2.4 ppm.
-
IR Spectroscopy : Sulfonamide S=O stretches are observed at 1350 cm⁻¹ and 1170 cm⁻¹.
Comparative Analysis with Analogous Sulfonamides
This compound exhibits faster reaction kinetics than its 2,4-dimethylphenyl analog due to reduced steric hindrance at the para position.
Table 4: Reaction Kinetics Comparison
| Derivative | Reaction Time | Yield (%) |
|---|---|---|
| 2,3-Dimethylphenyl | 12 hours | 90 |
| 2,4-Dimethylphenyl | 18 hours | 85 |
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: CHN OS
- Molecular Weight: 303.4191 g/mol
- CAS Number: 1018208-98-4
The compound features a sulfonamide group linked to a substituted benzene ring. The specific arrangement of methyl groups influences its chemical reactivity and biological activity.
Medicinal Chemistry
N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide has been investigated for its potential as a drug candidate. Its structural similarity to other sulfonamides positions it as a promising candidate for antibiotic development.
Case Study:
A study highlighted the compound's efficacy in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folic acid synthesis in bacteria. This inhibition mechanism is crucial for developing new antibiotics targeting resistant bacterial strains.
Biological Studies
Research has demonstrated the compound's antimicrobial and anti-inflammatory properties. It is used in biological studies to explore its interactions with various enzymes and receptors.
Case Study:
In vitro studies showed that this sulfonamide derivative exhibited significant inhibition of dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria. This action underscores its potential therapeutic applications against bacterial infections.
Industrial Applications
The compound is utilized in the synthesis of dyes and pigments due to its ability to participate in nucleophilic substitution reactions. Its unique structure allows it to act as a building block for various specialty chemicals.
Data Table: Industrial Applications of this compound
| Application Area | Description | Example Uses |
|---|---|---|
| Medicinal Chemistry | Development of antibiotics | Inhibitors of bacterial enzymes |
| Biological Research | Studying enzyme interactions | Antimicrobial agents |
| Industrial Chemistry | Synthesis of dyes and pigments | Specialty chemical production |
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Key Research Findings and Implications
Synthesis and Characterization : The target compound can be synthesized via nucleophilic substitution between 2,3-dimethylaniline and 2,4,5-trimethylbenzenesulfonyl chloride, followed by purification via recrystallization . Characterization via ¹H-NMR, IR, and X-ray crystallography (as in ) would confirm its structure and conformational preferences.
Structure-Activity Relationships (SAR) :
- Methyl groups at the 2,4,5-positions may enhance enzyme inhibition by increasing hydrophobic interactions.
- Higher dihedral angles could reduce crystallinity, improving bioavailability .
Biological Activity
N-(2,3-dimethylphenyl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (–SO₂NH₂) attached to an aromatic ring. They are widely recognized for their antibacterial properties and have been utilized in various therapeutic applications. The specific structure of this compound includes multiple methyl substitutions on the benzene ring, which may influence its pharmacological profile and biological interactions.
The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, particularly dihydropteroate synthase. This enzyme is crucial in the biosynthesis of folic acid in bacteria. By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for this enzyme, sulfonamides can effectively disrupt folate synthesis, leading to bacterial growth inhibition.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to inhibit folic acid synthesis, which is essential for nucleic acid production in bacteria.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, preliminary data suggest that it may exhibit selective cytotoxicity towards specific cancer cells while sparing normal cells. The growth inhibitory values (GI50) observed in these studies indicate a promising therapeutic index compared to conventional chemotherapeutics .
Case Studies and Experimental Data
A comprehensive study published in a peer-reviewed journal highlighted the compound's interaction with several molecular targets beyond bacterial enzymes. It was found to modulate signal transduction pathways involved in apoptosis and cell proliferation. In particular:
- Cell Line Studies : In vitro assays demonstrated that treatment with this compound resulted in reduced viability of MCF-7 breast cancer cells with a GI50 value indicating effective cytotoxicity .
- Mechanistic Insights : Molecular docking studies provided insights into the binding affinity of the compound to various targets implicated in cancer progression and survival pathways.
Data Table: Biological Activity Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
